2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile
Description
This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where temporary amine protection is required to prevent unwanted side reactions during multi-step syntheses . Its BOC group provides stability under basic and nucleophilic conditions but is cleavable under acidic conditions, making it ideal for controlled deprotection strategies.
Properties
IUPAC Name |
tert-butyl N-[4-(2-cyanopropan-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-12-8-6-11(7-9-12)15(4,5)10-16/h6-9H,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVVYXRWNBTPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile typically involves the protection of the amino group using the BOC group. The BOC protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve similar protection strategies but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways . The nitrile group can also undergo hydrolysis to form carboxylic acids, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Detailed Analysis
Functional Group Impact: The BOC group in this compound renders the compound inert toward nucleophiles and bases, ideal for sequential synthetic steps. In contrast, the bromomethyl group in its analogue is highly reactive, enabling C–C bond formation via alkylation or Suzuki-Miyaura cross-coupling . The nitrile group in both compounds enhances polarity, but solubility varies: the BOC derivative is likely less polar due to the bulky tert-butyl group, whereas the bromo analogue may exhibit better solubility in aprotic solvents.
The bromo compound’s electrophilicity makes it valuable in medicinal chemistry for introducing methylene-linked functionalities, albeit with stricter safety protocols due to its irritant properties .
Stability and Storage :
- The BOC derivative is stable at room temperature but degrades under strong acids (e.g., trifluoroacetic acid).
- The bromo compound requires storage in cool, dark conditions to prevent decomposition or unintended reactions.
Research Findings and Limitations
- Gaps in Data : Physical properties (melting point, solubility) for both compounds are unavailable in the provided evidence. Comparative studies on reaction yields or stability under industrial conditions are also lacking.
- Safety Considerations : The bromo compound’s SDS highlights risks of skin/eye irritation, necessitating rigorous handling protocols , whereas the BOC derivative’s hazards remain undocumented.
Biological Activity
Overview
2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile, also known by its CAS number 1314791-16-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and implications for therapeutic applications.
Chemical Structure
The compound features a BOC (tert-butyloxycarbonyl) protected amino group attached to a phenyl ring, with a nitrile functional group at the end of a branched propanenitrile chain. Its molecular formula is C12H16N2O2.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules and cellular pathways.
Target Interactions
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells.
- Bioactive Peptides : It acts as a clickable, photoreactive amino acid, allowing it to form photoaffinity probes that can interact with bioactive peptides during peptide synthesis.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : The compound demonstrates significant cytotoxic effects against various cancer cell lines by inducing apoptosis through kinase inhibition.
- Enzyme Inhibition : It shows potential in inhibiting enzymes critical for tumor growth and metastasis, making it a candidate for cancer therapy.
Case Studies
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxicity of the compound against breast cancer cell lines, revealing IC50 values in the micromolar range, indicating effective growth inhibition.
- Mechanistic Studies : Further investigations into the mechanism of action have shown that the compound disrupts key signaling pathways involved in cell survival and proliferation, particularly through the inhibition of p21-activated kinase (PAK4).
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1314791-16-6 |
| Molecular Formula | C12H16N2O2 |
| Potential Applications | Cancer therapy, enzyme inhibition |
| IC50 against MCF-7 cells | ~10 µM |
| Target Kinases | PAK4 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
